Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate
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Overview
Description
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate is a chemical compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . This particular compound is characterized by its unique structure, which includes multiple ethoxy groups and carboxylate esters, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate typically involves the esterification of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetraethoxyanthracene with dimethyl oxalate under acidic conditions to form the desired dicarboxylate ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar esterification processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Scientific Research Applications
Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate involves its interaction with various molecular targets. The ethoxy and carboxylate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes or other proteins, although detailed pathways are still under investigation .
Comparison with Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and applications in photophysics.
2,3,6,7-Tetramethoxyanthracene: Similar in structure but with methoxy groups instead of ethoxy, affecting its reactivity and applications.
Properties
CAS No. |
89927-45-7 |
---|---|
Molecular Formula |
C26H30O8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C26H30O8/c1-7-31-19-11-15-16(12-20(19)32-8-2)24(26(28)30-6)18-14-22(34-10-4)21(33-9-3)13-17(18)23(15)25(27)29-5/h11-14H,7-10H2,1-6H3 |
InChI Key |
DLMHZDKXXZGKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCC)C(=O)OC)OCC)OCC)C(=O)OC |
Origin of Product |
United States |
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